2-(6-Aminopyridin-3-yl)propan-2-ol
Overview
Description
“2-(6-Aminopyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . This compound is available from various suppliers .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3,(H2,9,10) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Pharmacological Inhibition and Drug Safety
2-(6-Aminopyridin-3-yl)propan-2-ol has been studied in the context of pharmacological inhibition and drug safety. For instance, a compound containing 3-methoxy-2-aminopyridine, structurally related to this compound, was identified as a potent inhibitor of the oncogenic kinase bRAF. The research focused on reducing the mutagenic potential and drug-drug interaction risks associated with such compounds, suggesting its relevance in the development of safer pharmaceuticals (Palmer et al., 2012).
Coordination Chemistry and Catalysis
The compound has also been explored in coordination chemistry, particularly in the formation of terpyridines and their transition metal complexes. Such applications span across various research areas like materials science, biomedicinal chemistry, and organometallic catalysis. The versatility of terpyridines, which are closely related to the structure of this compound, demonstrates its potential in catalyzing a wide range of reactions, from artificial photosynthesis to polymerization (Winter et al., 2011).
Synthesis and Chemical Applications
Research has delved into the synthesis of heavily substituted 2-aminopyridines, a group that includes this compound. These studies focus on developing new synthetic methods and understanding the chemical properties and reactions of these compounds. Such research underlines the compound's importance in organic chemistry and potential applications in developing new materials or drugs (Teague, 2008).
Biochemical and Analytical Chemistry
The compound's derivatives have been utilized in biochemical applications such as the tagging of reducing end sugars with fluorescent compounds for structural analyses of oligosaccharides. This implies its potential in analytical and diagnostic techniques in biochemistry (Hase et al., 1978).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-(6-aminopyridin-3-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZSDJGBSXMOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843643-03-8 | |
Record name | 2-(6-aminopyridin-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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